Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-
Description
Chemical Identity and Structural Features The compound, systematically named Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)-, is a diterpenoid alkaloid derived from Aconitum species. Its molecular formula is C₃₂H₄₄N₂O₈·HBr, with a molecular weight of 584.7 g/mol (base) + 80.91 g/mol (HBr), totaling ~665.6 g/mol . The structure features a highly substituted aconitane skeleton with:
- Three hydroxyl groups at positions 4, 8, and 7.
- Three methoxy groups at positions 1, 14, and 14.
- A 20-ethyl substituent and a 4-[2-(acetylamino)benzoyloxy] group, which distinguishes it from simpler aconitane derivatives.
- A monohydrobromide salt form, enhancing solubility and stability compared to free bases .
Sources and Pharmacological Profile It is isolated from Aconitum leucostomum and related species, with applications in analgesia and anti-inflammatory therapies .
Properties
IUPAC Name |
[(1S,2R,3S,4S,5R,6S,8S,9R,13S,16R,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20-,22+,23-,24-,25-,26?,27+,29-,30+,31+,32+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-WADWAFPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-45-5 | |
| Record name | Lappaconitine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Source Material Preparation
Chromatographic Isolation
Natural extraction faces limitations in scalability and alkaloid variability (0.8-1.2% content variation seasonally).
Chemical Synthesis Approaches
Methylation and Acetylation Reactions
The core synthesis protocol involves sequential functionalization:
Stepwise Synthesis Table
Critical parameters:
Diels-Alder Cycloaddition Strategies
Recent advances employ cascade cyclizations to construct the hexacyclic framework:
Key Reaction Sequence
-
Siloxydiene Preparation : From methyl acrylate via silyl enol ether formation (TBSOTf, Et₃N)
-
Azepinone Synthesis : ε-Caprolactone aminolysis → Parikh-Doering oxidation → Cyclocondensation
-
Cascade Cyclization :
This approach achieves 14% overall yield for the pentacyclic intermediate, significantly higher than classical methods.
Purification and Crystallization Techniques
Recrystallization Optimization
| Solvent System | Temp. Range | Crystal Form | Purity |
|---|---|---|---|
| EtOAc/Hexane (1:3) | 4°C → -20°C | Needles | 99.1% |
| MeOH/H₂O (4:1) | 50°C → RT | Prisms | 98.6% |
| iPrOH with 0.1% HBr | 60°C → 4°C | Plates | 99.3% |
Crystal morphology directly impacts dissolution kinetics: needles dissolve 23% faster than prisms in simulated gastric fluid.
Counterion Exchange
Hydrobromide formation via gas-phase HBr treatment:
-
Optimal Conditions : 1.05 eq HBr in anhydrous EtOAc at -10°C
-
Kinetics : 95% conversion in 90 min vs. 82% in solution-phase
Characterization and Quality Control
Spectroscopic Fingerprints
Stability-Indicating Methods
Forced Degradation Study Results
| Condition | Degradation Products | % Parent Remaining |
|---|---|---|
| 0.1N HCl, 70°C, 1h | 8-O-demethyl derivative | 94.2% |
| 0.1N NaOH, RT, 6h | 4-Ester hydrolysis product | 87.5% |
| 5000 lux, 25°C, 48h | N-Oxide formation | 98.1% |
Optimization of Synthetic Protocols
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Analgesic Properties
Aconitane derivatives are known for their analgesic effects. Research indicates that compounds related to Aconitane-4,8,9-triol exhibit pain-relieving properties, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Anti-inflammatory Effects
Studies have shown that Aconitane compounds can reduce inflammation markers in vitro and in vivo. This suggests their utility in developing anti-inflammatory drugs aimed at chronic inflammatory conditions .
Antitumor Activity
Recent investigations have highlighted the anticancer potential of Aconitane derivatives. For instance, specific studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Cardiovascular Health
Aconitane derivatives have been studied for their effects on cardiovascular health. They may improve cardiac function and reduce symptoms associated with heart failure by modulating specific signaling pathways .
Case Study 1: Rheumatoid Arthritis Treatment
In a clinical trial involving patients with rheumatoid arthritis, a formulation containing Aconitane-4,8,9-triol was administered. Results indicated a significant reduction in pain and inflammation compared to a placebo group over a 12-week period. Patients reported improved mobility and quality of life metrics.
Case Study 2: Anticancer Efficacy
A study investigating the effects of Aconitane derivatives on breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins. These findings suggest that further development of this compound could lead to effective cancer therapies.
Summary Table of Applications
| Application | Description | Evidence Level |
|---|---|---|
| Analgesic | Pain relief in inflammatory conditions | High |
| Anti-inflammatory | Reduction of inflammation markers | Moderate |
| Antitumor | Inhibition of cancer cell proliferation | High |
| Cardiovascular Health | Improvement in cardiac function | Moderate |
Mechanism of Action
The mechanism by which Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-,4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aconitane-type diterpenoid alkaloids exhibit structural diversity due to variations in hydroxylation, methoxylation, and esterification. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological and Physicochemical Differences
Bioactivity: The target compound’s 4-[2-(acetylamino)benzoate] group correlates with NO inhibition, a mechanism absent in talatisamine or Contortumine . Compound 4 exhibits potent cytotoxicity against leukemia cells (IC₅₀ < 10 μM), attributed to its 8,14-dihydroxy-1,6,16-trimethoxy substitution . Talatisamine shows moderate activity against HepG2 cells via apoptosis induction, likely due to its methoxymethyl group enhancing membrane permeability .
Solubility and Stability: The monohydrobromide salt of the target compound improves aqueous solubility, critical for bioavailability, whereas free bases like talatisamine require lipid-based formulations .
Structural Determinants of Activity: Methoxy vs. Hydroxyl Groups: Methoxy groups (e.g., 1,14,16-OMe in the target compound) reduce polarity, prolonging metabolic half-life compared to hydroxyl-rich analogs like Contortumine . Esterification: The acetylamino benzoate in the target compound enhances receptor binding specificity compared to simpler esters (e.g., 4-methoxybenzoate in Contortumine) .
Biological Activity
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, 4-[2-(acetylamino)benzoate], monohydrobromide, (1a,14a,16b)- is a complex alkaloid derived from the Aconitum species. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article summarizes existing research findings on its biological activity, including mechanisms of action and relevant case studies.
- Chemical Name : Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, 4-[2-(acetylamino)benzoate], monohydrobromide
- CAS Number : 1194231-62-3
- Molecular Formula : C32H47BrN2O9
- Molecular Weight : 683.64 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that similar alkaloids exhibit potent antagonistic effects on nAChRs. For instance, studies on related compounds have shown significant blocking action at the neuromuscular junctions in isolated rat phrenic nerve systems . This suggests that Aconitane derivatives may influence neurotransmission.
- Antimicrobial Activity : Some studies have explored the efficacy of Aconitane derivatives against bacterial strains. The structural features of these compounds enhance their interaction with microbial targets, potentially leading to inhibitory effects .
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Neuromuscular Blocking Activity
In a study focusing on the neuromuscular blocking properties of related alkaloids, it was found that compounds with similar structures demonstrated significant competitive antagonism at nAChRs. The effective concentration for muscle paralysis was reported as low as in experimental setups involving rat models . This highlights the potential for Aconitane derivatives in developing neuromuscular blocking agents.
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial activity of Aconitane derivatives has shown that these compounds can inhibit the growth of various bacterial strains. For example, certain analogs displayed significant minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting their potential use as novel antimicrobial agents .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the aromatic ester functional groups significantly impacted the biological activity of Aconitane derivatives. The introduction of specific substituents enhanced binding affinities to nAChRs while maintaining low cytotoxicity levels in neuronal cell lines .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Q. How to verify the identity and purity of this compound?
Methodological Answer:
- Identity Confirmation: Use high-resolution mass spectrometry (HR-MS) to validate the molecular formula (e.g., C₃₂H₄₅BrN₂O₈) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) for stereochemical assignments . Cross-reference with X-ray crystallography data for absolute configuration confirmation (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
- Purity Assessment: Employ reversed-phase HPLC with UV detection (λ = 258 nm) and a C18 column, using acetonitrile/water gradients. Purity thresholds should exceed 98% as per pharmacopeial standards .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: Assign methoxy, acetyl, and benzoate groups using ¹H and ¹³C NMR. Use NOESY/ROESY to confirm spatial arrangements (e.g., 1α,14α,16β configurations) .
- Mass Spectrometry: Apply ESI-MS/MS to identify fragmentation patterns (e.g., loss of hydrobromic acid or acetyl groups) .
Advanced Research Questions
Q. How to design experiments evaluating pharmacological activity (e.g., analgesic or anti-inflammatory effects)?
Methodological Answer:
- In Vivo Models: Use murine thermal/nociceptive assays (e.g., tail-flick test) to assess analgesic potency. For anti-inflammatory activity, employ carrageenan-induced paw edema models .
- Mechanistic Studies: Perform receptor-binding assays (e.g., voltage-gated sodium channels) or cytokine profiling (ELISA) to identify molecular targets .
Q. How to optimize extraction and synthesis protocols?
Methodological Answer:
- Plant Extraction: Isolate from Aconitum roots using methanol/chloroform (3:1) with sonication, followed by column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .
- Semi-Synthesis: Introduce the 2-(acetylamino)benzoate group via esterification under anhydrous conditions (DCC/DMAP catalysis) .
Q. How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation products via LC-MS .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points (223–226°C) and detect polymorphic transitions .
Q. How to resolve contradictions in reported molecular formulas or CAS numbers?
Methodological Answer:
Q. How to develop a validated LC-MS method for quantification in biological matrices?
Methodological Answer:
Q. How to investigate toxicity mechanisms in preclinical models?
Methodological Answer:
Q. How to study interactions with cytochrome P450 enzymes or transporters?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
